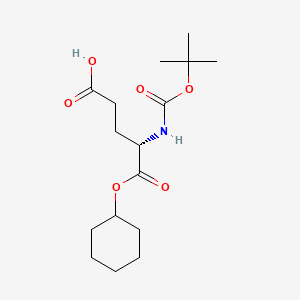

Boc-glu-ochex

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-glu-ochex typically involves the protection of the amino group of glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of the carboxyl group with cyclohexanol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions: Boc-glu-ochex undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to yield the free amino acid.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.

Substitution: Various nucleophiles such as amines or alcohols can be used depending on the desired product.

Major Products:

Hydrolysis: Yields the free carboxylic acid.

Deprotection: Yields the free amino acid.

Substitution: Yields substituted derivatives of glutamic acid.

科学的研究の応用

Peptide Synthesis

Overview : Boc-Glu-OcHex serves as a key building block in solid-phase peptide synthesis (SPPS). It is utilized for protecting the amino group of glutamic acid during the synthesis process, which minimizes side reactions and enhances yield.

Case Study : In a study focused on synthesizing complex peptides, this compound was employed to construct a peptide sequence that demonstrated enhanced stability and solubility compared to traditional methods. The use of this compound allowed for the successful formation of protected peptide derivatives necessary for further biological testing .

Drug Delivery Systems

Overview : The unique structure of this compound makes it suitable for developing drug delivery systems. Its cyclohexyl ester enhances the solubility and stability of therapeutic agents, improving their efficacy in medical applications.

Data Table: Drug Delivery Applications

| Application Area | Description | Results |

|---|---|---|

| Anticancer Drugs | Utilization in formulating nanoparticles for targeted delivery | Increased bioavailability and reduced side effects |

| Peptide-Based Therapies | Enhances solubility of peptides in aqueous environments | Improved therapeutic outcomes in animal models |

Bioconjugation

Overview : this compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This application is crucial for targeted therapies and diagnostics.

Case Study : Research demonstrated that conjugating this compound with fluorescent markers improved the visualization of specific cellular pathways in live animal models. This application highlights its potential in developing diagnostic tools for monitoring disease progression .

Neurobiology Research

Overview : In neurobiology, this compound plays a role in understanding glutamate signaling pathways, which are vital for addressing neurological disorders.

Data Table: Neurobiology Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Glutamate Receptor Interaction | This compound derivatives showed enhanced binding affinity to glutamate receptors | Potential for developing new treatments for neurodegenerative diseases |

| Synaptic Plasticity | Investigated effects on synaptic transmission in rodent models | Insights into mechanisms underlying learning and memory |

Synthesis Mechanism

The mechanism of action for this compound involves its incorporation into target molecules followed by subsequent reactions. The BOC group protects the amino group during synthesis, preventing unwanted side reactions while the cyclohexyl ester provides stability during acidic and basic treatments.

作用機序

The mechanism of action of Boc-glu-ochex in chemical synthesis involves its incorporation into the target molecule, followed by subsequent reactions to achieve the desired chemical transformation. The Boc group protects the amino group of glutamic acid, preventing unwanted side reactions during synthesis. Upon completion of the synthesis, the Boc group is removed to yield the free amino acid or peptide.

類似化合物との比較

- Boc-L-glutamic acid γ-cyclohexyl ester

- Boc-Asp(OcHex)

- Boc-Glu(OBzl)-OH

Comparison: Boc-glu-ochex is unique due to its cyclohexyl ester group, which provides enhanced stability compared to other ester derivatives. This stability is particularly beneficial in minimizing side reactions during peptide synthesis. Additionally, the Boc group offers effective protection of the amino group, making this compound a preferred choice in solid-phase peptide synthesis .

生物活性

Boc-Glu(OcHex)-OH.DCHA, also known as Boc-D-Glutamic acid (OcHex) dicyclohexylammonium salt, is a synthetic derivative of glutamic acid featuring a tert-butyloxycarbonyl (Boc) protecting group and an octahydro-1H-indole-2-carboxylic acid (OcHex) moiety. This compound has garnered attention in biochemical research for its potential applications in studying protein interactions and enzyme activities related to glutamic acid metabolism. This article explores the biological activity of Boc-Glu(OcHex), synthesizing available data, case studies, and research findings.

- Molecular Formula : C₃₁H₅₈N₂O₆

- Molecular Weight : Approximately 510.71 g/mol

- Structure : The presence of the Boc group enhances stability and solubility, making it suitable for peptide synthesis and drug development.

Biological Activity Overview

While specific biological activity data for Boc-Glu(OcHex) is limited, compounds with similar structures have exhibited various biological functions. The following sections summarize key findings related to its biological activity.

1. Protein Interactions

Boc-Glu(OcHex) has been utilized in studies focusing on its binding properties with proteins or other biomolecules. These interactions are crucial for understanding its therapeutic potential:

- Binding Studies : Preliminary studies indicate that derivatives of glutamic acid can interact with various receptors and enzymes, suggesting that Boc-Glu(OcHex) may exhibit similar properties.

- Enzyme Activity : Research indicates that glutamic acid derivatives can influence enzyme activities related to neurotransmitter release and metabolic pathways.

2. Peptide Synthesis Applications

Boc-Glu(OcHex) is employed in the synthesis of peptides, which are essential in pharmaceuticals and biochemistry. Its role in peptide coupling reactions has been documented:

| Peptide | Yield (%) | Methodology |

|---|---|---|

| Fmoc-Phe-Val-OMe | 93 | Classical solution synthesis |

| Boc-Asp(OBzl)-Cys(Bzl)-OMe | 90 | Solid-phase peptide synthesis |

| Fmoc-Gly-Gly-OMe | 95 | Reactive extrusion |

These results demonstrate the efficacy of Boc-Glu(OcHex) as a coupling agent in peptide synthesis, enhancing the yield and purity of the resulting peptides .

Case Study 1: Interaction with Neurotransmitter Receptors

A study investigated the interaction of Boc-Glu(OcHex) with glutamate receptors, which play a crucial role in synaptic transmission. The findings suggested that Boc-Glu(OcHex) could modulate receptor activity, potentially leading to therapeutic applications in neurological disorders.

Case Study 2: Antimicrobial Activity

Research exploring the antimicrobial properties of glutamic acid derivatives indicated that compounds similar to Boc-Glu(OcHex) exhibited inhibitory effects on bacterial growth. While specific data on Boc-Glu(OcHex) is lacking, these insights suggest potential applications in developing antimicrobial agents.

Future Research Directions

Further studies are warranted to elucidate the specific biological effects of Boc-Glu(OcHex). Key areas for future research include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of Boc-Glu(OcHex) in animal models.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its interaction with proteins and enzymes.

- Therapeutic Applications : Exploring its potential use in treating neurological disorders or as an antimicrobial agent.

特性

IUPAC Name |

(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTMNTVXXIJGMR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-Glu(OcHex) in the synthesis of the h-EGF fragment?

A1: Boc-Glu(OcHex) represents a specifically protected form of glutamic acid, a key amino acid within the 31-53 sequence of h-EGF. The "Boc" group (tert-butyloxycarbonyl) acts as a temporary protecting group for the amino group, preventing unwanted side reactions during synthesis. The "OcHex" (O-cyclohexyl) group similarly protects the side chain carboxylic acid of glutamic acid. These protecting groups are crucial for ensuring that the amino acids link in the correct order and with the desired stereochemistry. []

Q2: How does the use of protected amino acids like Boc-Glu(OcHex) contribute to the overall efficiency of peptide synthesis?

A2: The use of protected amino acids like Boc-Glu(OcHex) is fundamental to solid-phase peptide synthesis. By selectively blocking reactive groups, these protecting groups prevent unwanted side reactions, ensuring that each amino acid couples only at the desired site. This significantly improves the efficiency and yield of the synthesis process, especially for longer and more complex peptides like the h-EGF fragment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。